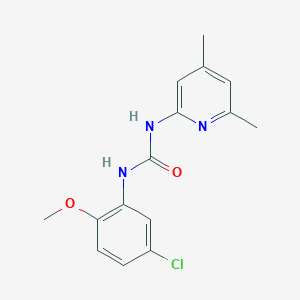![molecular formula C17H16N2OS B5883631 N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is an organic compound with the molecular formula C18H16N2OS, and its chemical structure is shown below.
作用機序
MPTP is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity has been extensively studied in animal models, and it has been shown to cause a range of biochemical and physiological effects, including oxidative stress, inflammation, mitochondrial dysfunction, and apoptosis. MPTP-induced neurotoxicity has also been linked to the formation of Lewy bodies, which are abnormal protein aggregates that are a hallmark of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to induce Parkinson's-like symptoms in animal models. However, MPTP also has several limitations, including its toxicity, its lack of specificity for dopaminergic neurons, and its inability to replicate the progressive nature of Parkinson's disease.
将来の方向性
Despite its limitations, MPTP continues to be a valuable tool for studying Parkinson's disease, and researchers are actively exploring new ways to use MPTP and related compounds to better understand the disease and develop new treatments. Some possible future directions for MPTP research include:
- Developing new MPTP analogs with improved specificity and reduced toxicity
- Using MPTP in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease
- Studying the role of inflammation and immune dysfunction in MPTP-induced neurotoxicity
- Investigating the potential of MPTP as a therapeutic agent for other neurodegenerative disorders.
合成法
MPTP can be synthesized through a multistep process starting from 3-methylbenzaldehyde. The first step involves the conversion of 3-methylbenzaldehyde to 3-methylphenylacetic acid, which is then converted to 3-methylphenylacetyl chloride. The resulting compound is reacted with thiourea to form the corresponding thioamide, which is then reacted with phenylacrylamide to yield MPTP.
科学的研究の応用
MPTP has been widely used in scientific research as a tool to study Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. MPTP is able to selectively destroy dopaminergic neurons in the brain, which are the cells that produce dopamine, a neurotransmitter that plays a key role in the regulation of movement and other functions.
特性
IUPAC Name |
(E)-N-[(3-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13-6-5-9-15(12-13)18-17(21)19-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H2,18,19,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXYPVMVSFCMS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

